N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine
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Overview
Description
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with cyclobutanamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. These compounds share structural similarities but differ in their chemical and biological properties .
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is unique due to the presence of both the cyclobutanamine and imidazole moieties, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1248731-71-6 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
KCLRYVHEQBFJIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNC2CCC2 |
Origin of Product |
United States |
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